
Barbituric acid, 5-butyl-1,3-dicyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-butyl-1,3-dicyclohexyl- is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active
Preparation Methods
The synthesis of 5-butyl-1,3-dicyclohexyl barbituric acid involves the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid as a solvent and acetic anhydride as a dehydrating agent . The reaction conditions typically include heating the mixture to 100°C and maintaining the temperature for several hours to ensure complete reaction. The product is then purified through crystallization .
Chemical Reactions Analysis
Barbituric acid derivatives, including 5-butyl-1,3-dicyclohexyl barbituric acid, can undergo various chemical reactions such as:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of barbituric acid derivatives typically involves the enhancement of the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system . This leads to increased inhibitory effects, resulting in sedation, muscle relaxation, and anticonvulsant properties. The molecular targets include GABA receptors and associated pathways .
Comparison with Similar Compounds
Barbituric acid, 5-butyl-1,3-dicyclohexyl- can be compared with other barbituric acid derivatives such as:
Phenobarbital: Used as an anticonvulsant and sedative.
Pentobarbital: Used for its sedative and hypnotic properties.
Mephobarbital: Another anticonvulsant with similar properties to phenobarbital.
Properties
CAS No. |
745-33-5 |
|---|---|
Molecular Formula |
C20H32N2O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
5-butyl-1,3-dicyclohexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H32N2O3/c1-2-3-14-17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h15-17H,2-14H2,1H3 |
InChI Key |
KEZCZZBMMHJFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
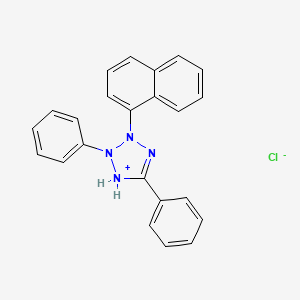
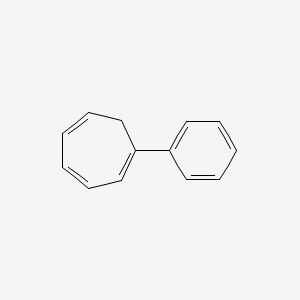
![1h-Furo[3,4-f]benzimidazole](/img/structure/B14761725.png)
![Bicyclo[5.1.0]oct-2-ene](/img/structure/B14761755.png)
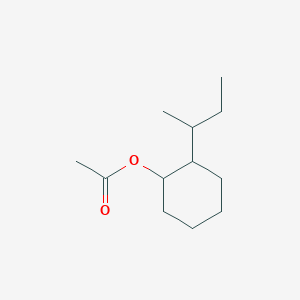
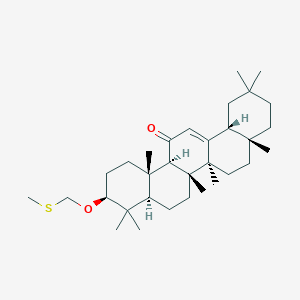
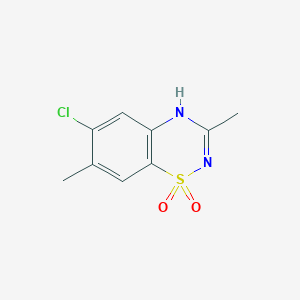

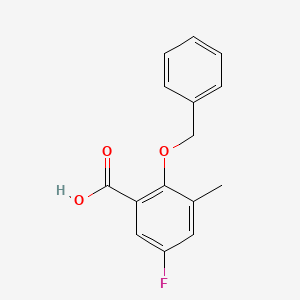
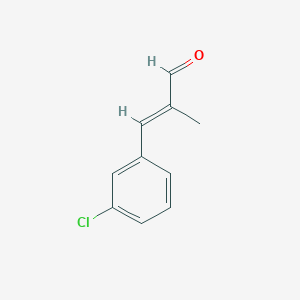
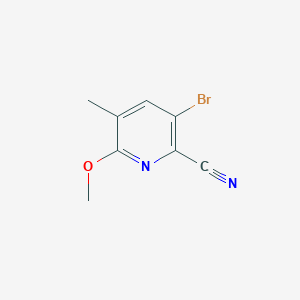
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)

